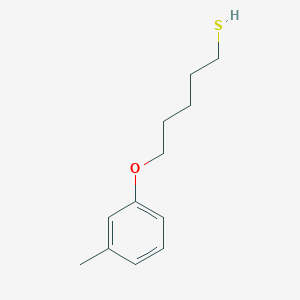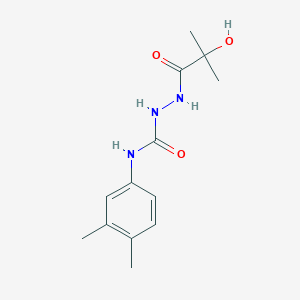
5-(3-methylphenoxy)-1-pentanethiol
Übersicht
Beschreibung
5-(3-methylphenoxy)-1-pentanethiol is a chemical compound that is commonly used in scientific research. It has various applications in the field of biochemistry and physiology.
Wirkmechanismus
The mechanism of action of 5-(3-methylphenoxy)-1-pentanethiol involves the reaction of its thiol group with the sulfhydryl group (-SH) of cysteine residues in proteins. This reaction forms a disulfide bond (-S-S-) between the two thiol groups, resulting in the modification of the protein structure and function. This modification can affect the activity, stability, and interactions of the protein.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(3-methylphenoxy)-1-pentanethiol depend on the specific protein or peptide that it modifies. It can affect the activity, stability, and interactions of the protein, which can have various downstream effects on cellular processes. For example, the modification of enzymes can affect their catalytic activity, while the modification of receptors can affect their binding affinity and downstream signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(3-methylphenoxy)-1-pentanethiol in lab experiments include its high reactivity and specificity for thiol groups, which allows for precise modification of proteins. It is also relatively easy to use and can be applied to a wide range of proteins and peptides. However, its limitations include the potential for non-specific reactions with other nucleophiles, as well as the potential for toxicity or other side effects on cellular processes.
Zukünftige Richtungen
There are several future directions for research related to 5-(3-methylphenoxy)-1-pentanethiol. One direction is to develop new methods for protein modification using this compound, such as site-specific modification or reversible modification. Another direction is to study the downstream effects of protein modification on cellular processes, such as gene expression, protein-protein interactions, and signaling pathways. Additionally, there is potential for the development of new therapeutic applications for this compound, such as targeting specific proteins or pathways involved in disease.
Conclusion:
In conclusion, 5-(3-methylphenoxy)-1-pentanethiol is a useful compound for scientific research due to its ability to modify proteins and peptides. It has various applications in the field of biochemistry and physiology, and its mechanism of action involves the reaction of its thiol group with cysteine residues in proteins. While it has advantages and limitations for lab experiments, there are several future directions for research related to this compound that have the potential to advance our understanding of protein structure and function, as well as develop new therapeutic applications.
Wissenschaftliche Forschungsanwendungen
5-(3-methylphenoxy)-1-pentanethiol is widely used in scientific research for its ability to modify proteins and peptides. It is commonly used as a thiol-reactive reagent to introduce a thiol group into proteins for various applications such as protein labeling, protein purification, and protein cross-linking. It is also used to study the structure and function of proteins, as well as their interactions with other molecules.
Eigenschaften
IUPAC Name |
5-(3-methylphenoxy)pentane-1-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-11-6-5-7-12(10-11)13-8-3-2-4-9-14/h5-7,10,14H,2-4,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVGAJMUEDOUQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methylphenoxy)pentane-1-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[isopropyl(phenyl)amino]-2-oxoethyl (2,4-dichlorophenoxy)acetate](/img/structure/B4794302.png)
![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4794307.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B4794317.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4794318.png)
![N-(3,4-dimethylphenyl)-N'-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4794322.png)
![5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B4794323.png)

![3-ethyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4794332.png)
![N-[4-(difluoromethoxy)-2-methylphenyl]-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4794337.png)
![ethyl 6-acetyl-2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B4794355.png)
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea](/img/structure/B4794357.png)
![3-[({1-ethyl-3-[(propylamino)carbonyl]-1H-pyrazol-4-yl}amino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4794370.png)
![6-chloro-7-[2-(3-nitrophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4794372.png)
